molecular formula C15H22N4O3 B6124536 N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

Cat. No. B6124536
M. Wt: 306.36 g/mol
InChI Key: UTJQAPSDUATZJU-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as HMB-PP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and proteasomes. These enzymes are involved in various cellular processes, including gene expression and protein degradation. By inhibiting their activity, N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide may disrupt the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of research is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other therapeutic agents.

Synthesis Methods

N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can be synthesized through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated as a potential anticancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating that it may have neuroprotective effects.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)11-14(20)17-16-10-12-4-3-5-13(22-2)15(12)21/h3-5,10,21H,6-9,11H2,1-2H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJQAPSDUATZJU-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

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